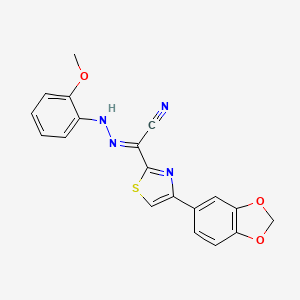

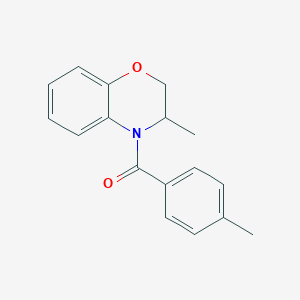

![molecular formula C14H19ClN2O B2861606 3-{Methyl[1-(4-methylphenyl)-1-oxopropan-2-yl]amino}propanenitrile hydrochloride CAS No. 2225144-63-6](/img/structure/B2861606.png)

3-{Methyl[1-(4-methylphenyl)-1-oxopropan-2-yl]amino}propanenitrile hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-{Methyl[1-(4-methylphenyl)-1-oxopropan-2-yl]amino}propanenitrile hydrochloride” is a high-quality reference standard used for pharmaceutical testing . It is also a versatile material used in scientific research.

Chemical Reactions Analysis

The chemical reactions involving “this compound” are not specified in the search results. Typically, the chemical reactions of a compound are determined by its molecular structure and the conditions under which it is reacted .Applications De Recherche Scientifique

Synthesis and Chemical Reactivity

- The compound has been utilized as a key synthon in the synthesis of new, uniquely substituted heterocyclic substances with promising antimicrobial activities against various microbial organisms. This highlights its role in the development of potential antimicrobial agents (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).

- It has been involved in stereocontrolled approaches to synthesize a range of racemic and enantiomerically enriched compounds, demonstrating its utility in asymmetric synthesis (Baird, Huber, & Clegg, 2001).

- The compound's structure has facilitated the generation and study of reactive cationic species in photochemistry, providing insights into the mechanisms of photoheterolysis and electrophilic substitution reactions (Guizzardi, Mella, Fagnoni, Freccero, & Albini, 2001).

Biocatalysis and Biological Activity

- Enantioselective biocatalytic hydrolysis of β-aminonitriles to β-amino-amides using specific strains of Rhodococcus showcases the compound's role in producing enantiomerically pure compounds, crucial for drug development and other applications in chiral chemistry (Chhiba, Bode, Mathiba, Kwezi, & Brady, 2012).

- The chemical structure has been instrumental in the synthesis of cancer research-related compounds, specifically in creating derivatives with anticancer properties. This underscores its importance in the development of new therapeutic agents (Rud, Kaplaushenko, & Kucheryavyi, 2016).

Material Science and Polymer Chemistry

- The compound and its derivatives have found applications in material science, particularly in the synthesis of azo polymers for reversible optical storage. This indicates its potential in the development of advanced materials with photoresponsive properties (Meng, Natansohn, Barrett, & Rochon, 1996).

Catalysis and Green Chemistry

- Research has explored its use in one-pot, multi-component synthesis reactions facilitated by green solvents and nanocatalysts, highlighting its role in promoting sustainable and efficient chemical synthesis processes (Majidi Arlan, Javahershenas, & Khalafy, 2020).

Propriétés

IUPAC Name |

3-[methyl-[1-(4-methylphenyl)-1-oxopropan-2-yl]amino]propanenitrile;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O.ClH/c1-11-5-7-13(8-6-11)14(17)12(2)16(3)10-4-9-15;/h5-8,12H,4,10H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAHWKCCKWWYWFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C(C)N(C)CCC#N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

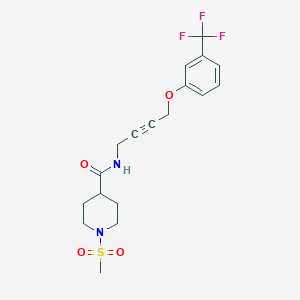

![3-Chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B2861523.png)

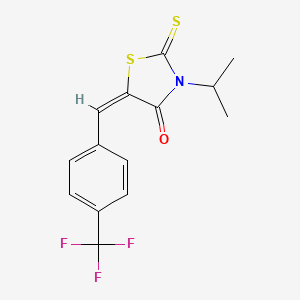

![8-(4-ethoxyphenyl)-4-oxo-N-((tetrahydrofuran-2-yl)methyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2861529.png)

![2-{7-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl}-N-phenylacetamide](/img/no-structure.png)

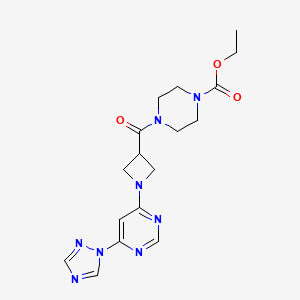

![4-{[(3-BROMOPHENYL)METHYL]SULFANYL}-2-(2,4-DIMETHYLPHENYL)PYRAZOLO[1,5-A]PYRAZINE](/img/structure/B2861535.png)

![6-Tert-butyl-2-[1-(3-fluorobenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2861537.png)

![N-cyclohexyl-2-(5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide](/img/structure/B2861539.png)

![N-[(1-benzylpiperidin-4-yl)methyl]-1-phenylmethanesulfonamide](/img/structure/B2861541.png)

![(2S)-bicyclo[2.2.2]octan-2-amine hydrochloride](/img/structure/B2861544.png)